molecular formula C12H17N3S B112380 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine CAS No. 26526-57-8

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B112380
CAS RN: 26526-57-8
M. Wt: 235.35 g/mol
InChI Key: FBIPRWDBYYCKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a compound with the CAS Number: 26526-57-8 . It has a molecular weight of 235.35 .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound includes an adamantyl group attached to a thiadiazol-2-ylamine group . The InChI Code for this compound is 1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 200-203 degrees Celsius .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.

Result of Action

Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-ADT in laboratory experiments is its low toxicity. It is also relatively stable, making it suitable for use in a wide range of experiments. However, 5-ADT is not soluble in water, making it difficult to use in certain experiments. Additionally, it is not as reactive as some other compounds, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for 5-ADT research. One possibility is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate its potential therapeutic and diagnostic applications. Finally, further research could be done to investigate its potential use as a catalyst in organic synthesis and as a building block for the synthesis of other compounds.

Synthesis Methods

5-ADT can be synthesized using a variety of methods, including direct synthesis, condensation reactions, and hydrolysis reactions. Direct synthesis involves the direct reaction of the starting materials, while condensation reactions involve the formation of a new compound from two or more molecules. Hydrolysis reactions involve the breakdown of a compound into its component parts. In the case of 5-ADT, the most commonly used method is direct synthesis, which involves the reaction of adamantane and thiadiazole. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and yields 5-ADT as the product.

Scientific Research Applications

5-ADT has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a building block for the synthesis of other compounds, and as a ligand for the binding of proteins. It has also been used in the development of new pharmaceuticals and as a therapeutic agent for various diseases. In addition, 5-ADT has been studied for its potential use as a diagnostic agent for cancer and other diseases.

Safety and Hazards

The safety information for 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-(1-adamantyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPRWDBYYCKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351610
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26526-57-8
Record name 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.